1H-Pyrazole-3,4,5-d3

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

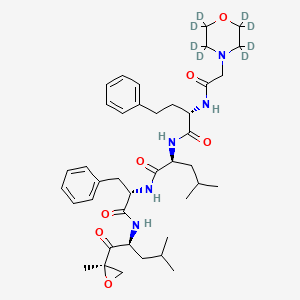

1H-Pyrazole-3,4,5-d3 is a variant of the pyrazole compound. Pyrazoles are known for their significance in coordination chemistry due to the stability of the aromatic pyrazole ring, the diversity of coordination patterns, and high synthetic availability . The oxidation reaction of 3,3′,5,5′-tetramethyl-1H,1′H-4,4′-bipyrazole in the HNO3–Fe3+ system resulted in the formation of 1Н-pyrazole-3,4,5-tricarboxylic acid (H3PTCA) isolated as the acid sodium salt Na(H2O)2H2PTCA .

Synthesis Analysis

The synthesis of 1H-Pyrazole-3,4,5-d3 involves the oxidation of 3,3′,5,5′-tetramethyl-1H,1′H-4,4′-bipyrazole in the HNO3–Fe3+ system . This reaction unexpectedly resulted in the formation of 1Н-pyrazole-3,4,5-tricarboxylic acid (H3PTCA) isolated as the acid sodium salt Na(H2O)2H2PTCA . The compound has a polymeric structure stabilized by rare seven-membered Н-bonded rings .

Molecular Structure Analysis

The molecular structure of 1H-Pyrazole-3,4,5-d3 is characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms . The compound has a polymeric structure stabilized by rare seven-membered Н-bonded rings .

Chemical Reactions Analysis

The primary chemical reaction involved in the formation of 1H-Pyrazole-3,4,5-d3 is the oxidation of 3,3′,5,5′-tetramethyl-1H,1′H-4,4′-bipyrazole in the HNO3–Fe3+ system . This reaction unexpectedly leads to the formation of 1Н-pyrazole-3,4,5-tricarboxylic acid (H3PTCA) isolated as the acid sodium salt Na(H2O)2H2PTCA .

Safety and Hazards

The safety data sheet for a related compound, 1H-Pyrazole-3-carboxylic acid, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation and serious eye irritation . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid getting the compound in eyes, on skin, or on clothing .

Future Directions

Pyrazole, an important pharmacophore and a privileged scaffold of immense significance, is a five-membered heterocyclic moiety with an extensive therapeutic profile . Due to the expansion of pyrazole-centered pharmacological molecules at a quicker pace, there is an urgent need to put emphasis on recent literature with hitherto available information to recognize the status of this scaffold for pharmaceutical research . Future research of such energetic compounds should focus on the new synthesis methods and process optimization of 1H-Pyrazole-3,4,5-d3 .

properties

| { "Design of the Synthesis Pathway": "The synthesis of 1H-Pyrazole-3,4,5-d3 can be achieved through the reaction of hydrazine hydrate with deuterated acetylacetone, followed by cyclization with deuterated ethyl acetoacetate.", "Starting Materials": [ "Deuterated acetylacetone", "Hydrazine hydrate", "Deuterated ethyl acetoacetate" ], "Reaction": [ "Step 1: React deuterated acetylacetone with hydrazine hydrate to form the corresponding hydrazone derivative.", "Step 2: Add deuterated ethyl acetoacetate to the reaction mixture and stir to promote cyclization.", "Step 3: Purify the product by recrystallization or column chromatography." ] } | |

CAS RN |

51038-79-0 |

Molecular Formula |

C3H4N2 |

Molecular Weight |

71.097 |

IUPAC Name |

3,4,5-trideuterio-1H-pyrazole |

InChI |

InChI=1S/C3H4N2/c1-2-4-5-3-1/h1-3H,(H,4,5)/i1D,2D,3D |

InChI Key |

WTKZEGDFNFYCGP-CBYSEHNBSA-N |

SMILES |

C1=CNN=C1 |

synonyms |

3,4,5-Trideuteropyrazole; Pyrazole-3,4,5-d3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3beta,5Z,7E,24R)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-24-hydroxy-9,10-secochola-5,7,10(19)-triene](/img/structure/B569313.png)

![(2S)-2-[(1R,4E,7aR)-4-[[(6S)-6-[tert-butyl(dimethyl)silyl]oxy-2,2-dioxo-1,3,4,5,6,7-hexahydro-2-benzothiophen-1-yl]methylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]propan-1-ol](/img/structure/B569314.png)

![4',5'-Bis(1,3,2-dithiarsolan-2-yl)-3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylic acid](/img/structure/B569320.png)

![6,8-Bis(1,3,2-dithiarsolane-2-yl)-9-amino-5H-benzo[a]phenoxazine-5-one](/img/structure/B569325.png)

![4-Bromo-2-methylbenzo[d]thiazole](/img/structure/B569329.png)

![(6R,7S)-7-(Benzoylamino)-3-(chloromethyl)-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid Diphenylmethyl Ester](/img/structure/B569331.png)